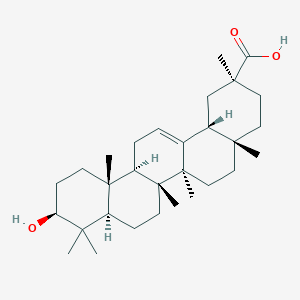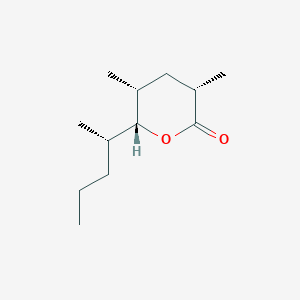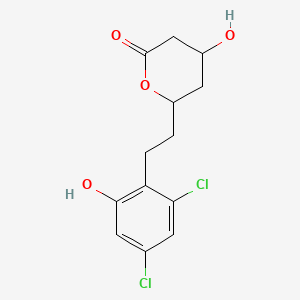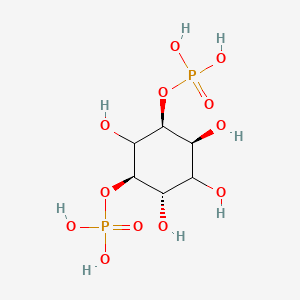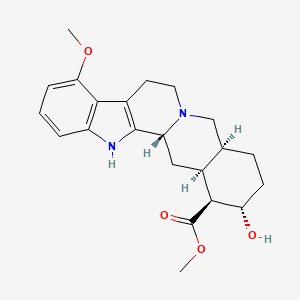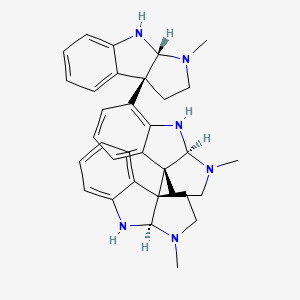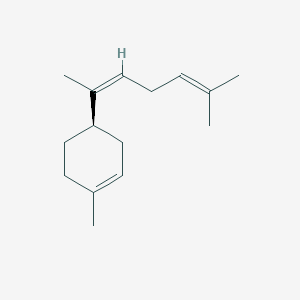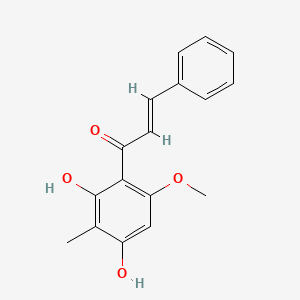
Stercurensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stercurensin belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from trans-chalcone.
2',4'-dihydroxy-3'-methyl-6'-methoxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a methyl group at position 3', hydroxy groups at positions 2' and 4' and a methoxy group at position 6'. Isolated from the buds of Cleistocalyx operculatus, it has been shown to exhibit inhibitory effects on the viral neuraminidases from two influenza viral strains, H1N1 and H9N2. It has a role as a plant metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of chalcones, a monomethoxybenzene and a member of resorcinols. It derives from a trans-chalcone.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Stercurensin, identified as 2′,4′‐dihydroxy‐6′‐methoxy‐3′‐methylchalcone, has been isolated from the leaves of Syzygium samarangense. It exhibits significant anti-inflammatory effects by inhibiting the nuclear factor‐κB (NF‐κB)-dependent inflammatory pathways. This inhibition occurs through the attenuation of TAK1–TAB1 complex formation, resulting in the reduction of pro-inflammatory mediators and cytokines both in vitro and in vivo. The compound's ability to modulate these pathways can provide insights into its pharmacological properties and potential therapeutic applications (Young-Joo Kim et al., 2011).
Cytotoxic and Antioxidant Activity
This compound has been identified as one of the cytotoxic compounds from the fruits of Syzygium samarangense (Wax Jambu). It exhibits cytotoxic activity against the SW-480 human colon cancer cell line. The compound also presents antioxidant properties, contributing to its potential therapeutic applications (M. Simirgiotis et al., 2008).
Pharmacological Activities and Phytochemical Profiling
A comprehensive evaluation of the pharmacological activities, isolation, and characterization of bioactive phytochemical constituents from Sterculia urens Roxb. leaves has been conducted. This compound, among other compounds, has been identified and characterized, displaying significant pharmacological activities like antioxidant, antidiabetic, anti-inflammatory, thrombolytic, and antibacterial activities. These findings underscore the rich phytochemical constituents present in Sterculia urens Roxb. leaves, highlighting this compound's role in these pharmacological activities (Chaitanya Darapureddy et al., 2021).
Eigenschaften
CAS-Nummer |
94388-75-7 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-11-14(19)10-15(21-2)16(17(11)20)13(18)9-8-12-6-4-3-5-7-12/h3-10,19-20H,1-2H3/b9-8+ |
InChI-Schlüssel |
JUZVHLGKYJTCKP-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=CC=C2)O |
SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |
melting_point |
210-211°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




